Senkyunolide E

Descripción general

Descripción

Senkyunolide E is a natural phthalide compound predominantly found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic properties, particularly in the treatment of cardiovascular and cerebrovascular diseases. This compound is part of a group of compounds that have been extensively studied for their pharmacological activities.

Aplicaciones Científicas De Investigación

Senkyunolide E has a wide range of scientific research applications, including:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is investigated for its potential in treating cardiovascular and cerebrovascular diseases, as well as its anti-inflammatory and antioxidant properties.

Industry: It is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.

Mecanismo De Acción

Target of Action

Senkyunolide E, also known as Senkyunolide I, primarily targets the endogenous thrombus formation process . It is particularly effective in managing thrombosis, a key pathological event in cardiovascular diseases . The compound interacts with coagulation factor II (f2, or thrombin), a crucial component in the coagulation cascade .

Mode of Action

This compound interacts with its targets to regulate thrombus formation at multiple levels . It has been found to decrease the expression of coagulation factor II in embryos, suggesting its role in the coagulation cascade .

Biochemical Pathways

This compound affects multiple signaling pathways, including oxidative stress, platelet activation, and the coagulation cascade . By interacting with these pathways, it exerts its antithrombotic effects and helps manage cardiovascular diseases .

Pharmacokinetics

This compound is rapidly absorbed in vivo and is widely distributed in the kidneys, liver, and lungs . Its metabolic pathway is mainly phase II metabolism . It also has good blood-brain barrier (BBB) permeability , which enhances its bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antithrombotic effects . By regulating thrombus formation at different levels, it helps manage cardiovascular diseases, particularly those involving thrombosis .

Action Environment

This compound is relatively stable to heat, acid, and oxygen , which suggests that it can maintain its efficacy under various environmental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Senkyunolide E typically involves the extraction from natural sources such as Ligusticum chuanxiong. The extraction process includes the use of solvents like ethanol or methanol, followed by purification techniques such as column chromatography. The synthetic route may also involve the cyclization of precursor compounds under specific conditions to form the phthalide structure.

Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to isolate and purify this compound from plant extracts. The scalability of these methods is crucial for producing sufficient quantities for research and therapeutic use.

Análisis De Reacciones Químicas

Types of Reactions: Senkyunolide E undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the phthalide structure, modifying its chemical and biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds.

Comparación Con Compuestos Similares

Senkyunolide E is often compared with other phthalide compounds such as Senkyunolide I and Ligustilide. While these compounds share similar structures, this compound is unique in its specific pharmacological profile and stability. For instance:

Actividad Biológica

Senkyunolide E is a bioactive compound derived from the traditional Chinese medicinal herb Ligusticum chuanxiong (Chuanxiong). This compound has garnered attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is part of a larger family of compounds known as senkyunolides, which are phthalides characterized by their unique chemical structure. These compounds are primarily extracted from Ligusticum chuanxiong, a herb commonly used in traditional Chinese medicine for treating various ailments, particularly those related to blood circulation and pain relief.

Pharmacological Activities

The pharmacological activities of this compound include:

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and modulate inflammatory pathways such as NF-κB and MAPK signaling pathways. This activity contributes to its potential use in treating inflammatory disorders.

- Analgesic Properties : Studies have indicated that this compound can alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies.

- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, particularly in models of cerebral ischemia. This neuroprotective effect is linked to its ability to cross the blood-brain barrier (BBB) effectively.

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Cerebral Ischemia

A study investigated the effects of this compound on neuronal cell survival in a rat model of cerebral ischemia. The results demonstrated that treatment with this compound significantly reduced neuronal apoptosis and improved functional recovery post-ischemia. The underlying mechanism involved the activation of the PI3K/AKT signaling pathway, which plays a critical role in cell survival and metabolism.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. Patients reported reduced joint pain and improved mobility over the treatment period. These findings suggest that this compound could serve as an adjunct therapy for managing rheumatoid arthritis symptoms.

Research Findings

Recent studies have expanded our understanding of the pharmacokinetics and bioavailability of this compound. It has been noted that:

- High Bioavailability : this compound exhibits high bioavailability due to its lipophilic nature, allowing it to be effectively absorbed when administered orally.

- Blood-Brain Barrier Penetration : Its ability to cross the BBB opens avenues for potential applications in treating neurological disorders such as Alzheimer's disease and stroke-related injuries.

Propiedades

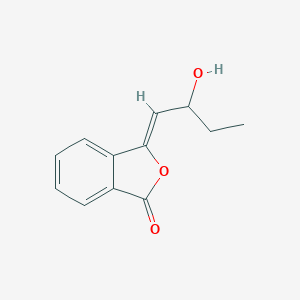

IUPAC Name |

(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of Senkyunolide E?

A1: While this compound's precise anti-cancer mechanisms are still being investigated, research suggests it may target multiple signaling pathways involved in cancer development. One study using network pharmacology and in vitro experiments indicated that this compound, as a potential core active ingredient in Tao Hong Si Wu Decoction (THSWD), might contribute to the decoction's anti-breast cancer effects by modulating the Ras, FoxO, and PI3K-Akt signaling pathways. [] This modulation potentially impacts the expression of crucial genes like HRAS, MAPK1, AKT1, GRB2, and MAPK14, ultimately hindering the proliferation of breast cancer cells. []

Q2: Besides its presence in THSWD, are there other sources or derivatives of this compound?

A2: Yes, this compound is found in Angelica acutiloba, commonly known as toki, a plant used in traditional medicine. [] Furthermore, researchers have synthesized chiral aza-analogues of this compound through a diastereoselective alkylation process involving the aromatic enamidone functionality in the Isoindole series. [, ] These synthetic approaches could pave the way for developing new compounds with potentially improved therapeutic properties.

Q3: What other ligustilide derivatives are found alongside this compound in Angelica acutiloba?

A3: Angelica acutiloba contains a rich profile of ligustilide derivatives. Alongside this compound, researchers have identified Senkyunolide F, H, and I in this plant. [] Additionally, a known ligustilide dimer, levistolide A, and three novel ligustilide derivatives were also isolated. [] These findings highlight the chemical diversity within this plant and its potential as a source of bioactive compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.